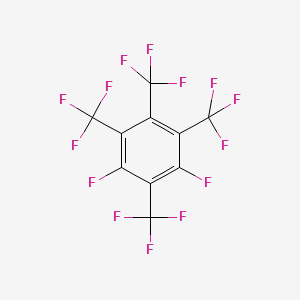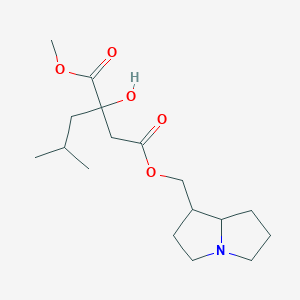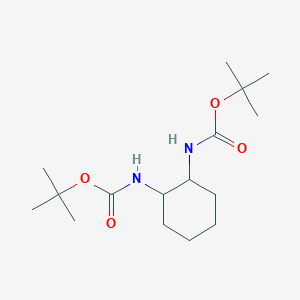
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid can be achieved through several steps, starting from p-bromo toluene. The process involves borylation, oxidation, nitration, esterification, and hydrogenation . The detailed steps are as follows:
- p-Bromo toluene is treated with a boron reagent to introduce a boronic acid group.
Oxidation: The boronic acid intermediate is oxidized to form a carboxylic acid.
Nitration: The carboxylic acid is nitrated to introduce a nitro group.
Esterification: The nitro compound is esterified to form the methoxycarbonyl group.
Hydrogenation: Finally, the nitro group is reduced to an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the accessible chemical literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid.
2-Amino-5-bromothiazole: Contains a thiazole ring and a bromine atom.
[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid: Contains a thiazole ring and a boronic acid group.
Uniqueness
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxycarbonyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) |
InChI Key |
KTLJRJBFXUEENK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



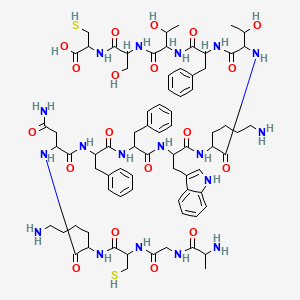

![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
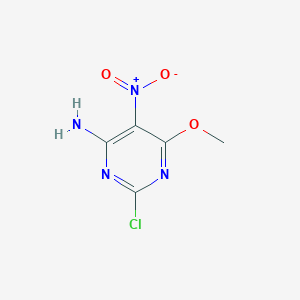
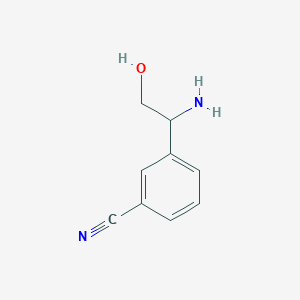
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)

